Pralsetinib

Description

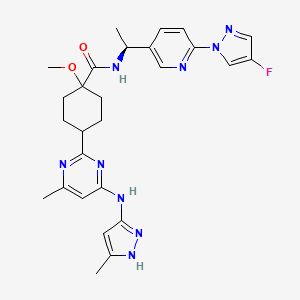

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBJPZSROAGMF-SIYOEGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336540 | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097132-94-8 | |

| Record name | Pralsetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALSETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pralsetinib's Mechanism of Action in RET-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralsetinib (GAVRETO®) is a highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in a variety of solid tumors, such as non-small cell lung cancer (NSCLC) and thyroid cancers.[1] These genetic alterations lead to constitutive activation of the RET kinase, triggering downstream signaling pathways that promote tumor growth and proliferation.[1] this compound effectively targets both wild-type and mutated RET kinases, demonstrating significant anti-tumor activity in preclinical and clinical settings.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the RET kinase domain.[1] This binding event prevents the phosphorylation of RET and subsequently blocks the activation of downstream signaling cascades crucial for cancer cell survival and proliferation.[1]

RET Kinase Inhibition

Genetic alterations in the RET proto-oncogene, such as fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), result in ligand-independent dimerization and constitutive activation of the RET kinase.[1][4] this compound potently inhibits both wild-type RET and these oncogenic variants.[2]

Downstream Signaling Pathway Inhibition

The constitutive activation of RET in cancer cells leads to the aberrant activation of several downstream signaling pathways, primarily the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth, differentiation, and survival.[1] By inhibiting RET phosphorylation, this compound effectively abrogates the activation of these downstream effectors.[5]

Diagram 1: this compound's Inhibition of the RET Signaling Pathway

Caption: this compound inhibits autophosphorylation of RET, blocking downstream signaling.

Quantitative Data

Biochemical Potency and Selectivity

This compound demonstrates high potency against wild-type RET and various RET fusions and mutations, with IC50 values in the sub-nanomolar range.[2] It also exhibits a high degree of selectivity for RET over other kinases.[2][6]

| Target | IC50 (nM) | Reference(s) |

| RET Kinase Variants | ||

| Wild-Type RET | 0.3-0.4 | [2] |

| CCDC6-RET | 0.4 | [2] |

| KIF5B-RET | 12 | [7] |

| RET M918T | <0.5 | [8] |

| RET V804L | 0.4 | [7] |

| RET V804M | 0.4 | [7] |

| RET V804E | 0.7 | [7] |

| Resistance Mutations | ||

| KIF5B-RET L730V | ~60-fold increase vs WT | [9] |

| KIF5B-RET L730I | ~60-fold increase vs WT | [9] |

| CCDC6-RET G810C | 93-fold increase vs WT | [10] |

| KIF5B-RET G810R/S | 18 to 334-fold increase vs WT | [11] |

| Other Kinases | ||

| VEGFR2 | 35 | [7] |

| FGFR2 | >100 | [8] |

| JAK2 | >100 | [8] |

| DDR1 | Clinically relevant concentrations | [2] |

| TRKC | Clinically relevant concentrations | [2] |

| FLT3 | Clinically relevant concentrations | [2] |

| JAK1 | Clinically relevant concentrations | [2] |

Clinical Efficacy in RET Fusion-Positive NSCLC (ARROW Trial)

The phase 1/2 ARROW trial demonstrated the clinical efficacy of this compound in patients with RET fusion-positive NSCLC.[12]

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Reference(s) |

| Previously Platinum-Treated (n=87) | 61% (95% CI: 50%-71%) | Not Reached | [13] |

| Treatment-Naïve (n=27) | 70% (95% CI: 50%-86%) | 9.0 months | [13] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled tracer to the RET kinase, allowing for the determination of inhibitor affinity (IC50).

Materials:

-

RET Kinase (e.g., recombinant human RET)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236 (or other suitable tracer)

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) and control inhibitor (e.g., Staurosporine)

-

384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution.

-

Prepare a serial dilution of the test compound (this compound) in 1X Kinase Buffer A with a small percentage of DMSO.

-

Prepare a Kinase/Antibody mixture in 1X Kinase Buffer A at 3X the final desired concentration (e.g., 15 nM kinase, 6 nM antibody).

-

Prepare a Tracer solution in 1X Kinase Buffer A at 3X the final desired concentration (e.g., 30 nM).

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.

-

Add 5 µL of the Kinase/Antibody mixture to each well.

-

Add 5 µL of the Tracer solution to each well to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram 2: LanthaScreen™ Eu Kinase Binding Assay Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: Treatment of metastatic RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Managing RET-Rearranged NSCLC With a Focus on this compound [uspharmacist.com]

- 4. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. communities.springernature.com [communities.springernature.com]

- 9. RET+ mNSCLC Trial Information | GAVRETO® (this compound) [gavreto-hcp.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of Pralsetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralsetinib (formerly BLU-667) is a potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Developed by Blueprint Medicines, it represents a significant advancement in precision oncology, targeting oncogenic RET fusions and mutations that are key drivers in various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction to this compound

This compound is a targeted therapy designed to inhibit RET kinase activity.[1][4] Alterations in the RET proto-oncogene, such as gene fusions and activating point mutations, lead to constitutive activation of the kinase, driving cell proliferation and survival in certain cancers.[1][4][5] this compound was developed to provide a highly selective and potent therapeutic option for patients with RET-altered cancers, with a more favorable safety profile compared to multi-kinase inhibitors.[6] The U.S. Food and Drug Administration (FDA) granted accelerated approval to this compound for the treatment of adults with metastatic RET fusion-positive NSCLC in September 2020, and subsequently for adult and pediatric patients aged 12 years and older with advanced or metastatic RET-mutant medullary thyroid cancer (MTC) or RET fusion-positive thyroid cancer.[7][8]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RET kinase domain.[4][9] By binding to the ATP-binding site, it blocks the autophosphorylation of RET, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell growth and survival.[4] These pathways include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[4][5] A key advantage of this compound is its high selectivity for RET over other kinases, which is crucial for minimizing off-target effects and associated toxicities.[4]

Signaling Pathway

The following diagram illustrates the RET signaling pathway and the point of inhibition by this compound.

Caption: RET Signaling Pathway and this compound Inhibition.

Synthesis of this compound

The synthesis of this compound (BLU-667) has been described through several routes, with a common approach involving a Suzuki coupling and subsequent amide bond formation.[1] A representative synthetic scheme is outlined below.

Synthetic Workflow

Caption: Simplified Synthetic Workflow for this compound.

Experimental Protocol Overview

A general synthetic procedure involves the following key steps:

-

Suzuki Coupling: A commercially available bromopyridine is coupled with a boronate ester under Suzuki conditions to form an acetonide intermediate.[1]

-

Acidification: The acetonide intermediate is then treated with an acid to yield a ketone.[1]

-

Takenori Homologation: This step establishes the crucial quaternary carbon center of the molecule.[1]

-

Amide Coupling: Finally, the resulting carboxylic acid derivative is coupled with a specific amine to produce this compound.[1]

This synthetic route is noted for its mild reaction conditions and high purity of the final product, making it suitable for large-scale manufacturing.[1]

Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of wild-type RET and various RET mutants. The table below summarizes the half-maximal inhibitory concentrations (IC50) against a panel of kinases.

| Kinase Target | IC50 (nM) | Reference |

| Wild-type RET | 0.4 | [9][10] |

| CCDC6-RET | 0.4 | [10] |

| RET M918T | 0.4 | [10] |

| RET V804M | 0.4 | [10] |

| RET V804L | 0.3 | [10] |

| VEGFR2 | >1000 | [11] |

| FGFR2 | >1000 | [12] |

| JAK2 | >1000 | [12] |

Data compiled from multiple sources.

In Vitro Cellular Activity

This compound effectively inhibits the proliferation of cancer cell lines driven by RET alterations.

| Cell Line | RET Alteration | Cancer Type | IC50 (nM) | Reference |

| TT | RET C634W | Medullary Thyroid Cancer | <10 | [13] |

| MZ-CRC-1 | RET M918T | Medullary Thyroid Cancer | <10 | [13] |

| LC-2/ad | CCDC6-RET | Non-Small Cell Lung Cancer | <10 | [13] |

Data compiled from multiple sources.

In Vivo Tumor Growth Inhibition

In xenograft models of human cancers with RET fusions or mutations, orally administered this compound led to significant tumor regression in a dose-dependent manner.[13]

Clinical Trial Data

The efficacy and safety of this compound were primarily evaluated in the multi-cohort, open-label, Phase 1/2 ARROW trial (NCT03037385).[11][14]

Efficacy in RET Fusion-Positive NSCLC

| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| Treatment-Naïve (n=106) | 70.3% | 11% | 59% | 19.1 months | 13.1 months |

| Previously Treated with Platinum-Based Chemotherapy (n=130) | 62% | 4% | 58% | 22.3 months | 16.5 months |

Data from the ARROW trial.[13][14][15]

Efficacy in Other RET Fusion-Positive Solid Tumors

This compound has also demonstrated tissue-agnostic efficacy in patients with various RET fusion-positive solid tumors.[8][11][16]

| Cancer Types | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Various Solid Tumors (n=23) | 57% | 83% | 11.7 months | 7.4 months | 13.6 months |

Data from the ARROW trial.[8][16]

Safety Profile

The most common treatment-related adverse events (TRAEs) observed in the ARROW trial included increased AST, anemia, increased ALT, and hypertension.[13] The majority of adverse events were manageable with dose modifications or supportive care.[13]

Key Experimental Protocols

Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

-

Methodology: A radiometric kinase assay is typically used, such as the filter-binding method. Kinases are incubated with the substrate (e.g., a peptide) and ³³P-ATP in the presence of varying concentrations of this compound. The incorporation of ³³P into the substrate is measured to determine the kinase activity. IC50 values are calculated from the dose-response curves.[2][9] this compound was screened against a large panel of kinases (e.g., 371 kinases) to assess its selectivity.[2][9]

Cell Proliferation Assay

-

Objective: To evaluate the effect of this compound on the proliferation of RET-driven cancer cell lines.

-

Methodology: Cancer cell lines with known RET alterations (e.g., TT, MZ-CRC-1, LC-2/ad) are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours). Cell proliferation can be measured using various methods, such as the MTS assay or BrdU incorporation assay, which quantify viable cells.[10][17]

In Vivo Xenograft Model

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously implanted with human cancer cells harboring RET fusions or mutations. Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at various doses. Tumor volume is measured regularly to assess treatment efficacy.[10][13]

Conclusion

This compound is a highly effective and selective RET inhibitor that has demonstrated significant clinical benefit in patients with RET-altered cancers. Its discovery and development exemplify the power of precision medicine in oncology. The robust preclinical and clinical data, coupled with a manageable safety profile, establish this compound as a valuable therapeutic option for this patient population. Further research and clinical trials are ongoing to explore its full potential in various cancer types and in combination with other therapies.

References

- 1. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound targeted therapy achieves benefits for patients with RET gene fusions across cancer types | MD Anderson Cancer Center [mdanderson.org]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. medkoo.com [medkoo.com]

- 14. researchgate.net [researchgate.net]

- 15. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preclinical Development and Evaluation of Pralsetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and evaluation of Pralsetinib (Gavreto®), a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the mechanism of action, key preclinical data, and representative experimental methodologies to support researchers and professionals in the field of drug development.

Introduction

This compound is a next-generation, oral, highly selective ATP-competitive small-molecule inhibitor of the RET receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, such as non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4] this compound was specifically designed to target these genetic alterations with high potency and selectivity, offering a promising therapeutic option for patients with RET-driven malignancies.[5] This guide summarizes the critical preclinical data that formed the basis for its clinical development.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the RET kinase domain, effectively inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[3] In cancers with RET gene fusions or activating mutations, the RET kinase is constitutively active, leading to uncontrolled cell proliferation and survival. This compound's inhibition of RET blocks these oncogenic signals. The primary downstream pathways affected include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3]

Preclinical Evaluation

The preclinical assessment of this compound encompassed a range of in vitro and in vivo studies to determine its potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Biochemical Assays: RET Kinase Inhibition

This compound demonstrated potent inhibition of wild-type RET and various RET mutants and fusions in biochemical assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| Wild-type RET | 0.4 |

| CCDC6-RET fusion | <0.5 |

| KIF5B-RET fusion | <0.5 |

| RET M918T | <0.5 |

| RET V804L | <0.5 |

| RET V804M | <0.5 |

| VEGFR2 | >35 |

| FGFR2 | >40-fold selective vs RET |

| JAK2 | >12-fold selective vs RET |

| Data compiled from multiple sources.[3][6][7][8] |

Experimental Protocol: Representative RET Kinase Inhibition Assay (Luminescence-based)

This protocol is a representative example of a luminescence-based kinase assay to determine the IC₅₀ of an inhibitor.

-

Reagents and Materials:

-

Recombinant human RET kinase domain.

-

Poly-Glu-Tyr (4:1) peptide substrate.

-

ATP.

-

Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

-

This compound (or test compound) serially diluted in DMSO.

-

Luminescent kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96- or 384-well plates.

-

Plate reader with luminescence detection capabilities.

-

-

Procedure:

-

Prepare the kinase reaction mixture by adding the RET enzyme and peptide substrate to the kinase assay buffer.

-

Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assays: Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of cancer cell lines harboring various RET alterations.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | RET Alteration | Assay Type | Endpoint (IC₅₀, nM) |

| TT | Medullary Thyroid Cancer | RET C634W | BrdU | Potent Inhibition |

| MZ-CRC-1 | Medullary Thyroid Cancer | RET M918T | BrdU | Potent Inhibition |

| LC-2/ad | NSCLC | CCDC6-RET | BrdU | Potent Inhibition |

| KIF5B-RET Ba/F3 | Engineered Cell Line | KIF5B-RET | CellTiter-Glo | Potent Inhibition |

Experimental Protocol: Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a common method for assessing cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

Reagents and Materials:

-

Cancer cell lines with known RET alterations (e.g., TT, MZ-CRC-1).

-

Complete cell culture medium.

-

This compound.

-

BrdU labeling reagent.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Substrate for the detection enzyme (e.g., TMB).

-

Stop solution.

-

96-well clear-bottom cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add the BrdU labeling reagent to the cell culture medium and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.

-

Remove the culture medium and fix and denature the cellular DNA using the fixing/denaturing solution.

-

Add the anti-BrdU antibody conjugate and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove any unbound antibody.

-

Add the substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution and measure the absorbance using a microplate reader.

-

The absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

-

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of RET-driven cancers.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line/Model | Dosing Regimen | Outcome |

| NSCLC | CCDC6-RET fusion | Oral, daily | Significant tumor growth inhibition |

| Medullary Thyroid Cancer | RET M918T mutant | Oral, daily | Tumor regression |

| Engineered | KIF5B-RET Ba/F3 | 10 mg/kg, twice daily | Dose-dependent activity |

Experimental Protocol: Representative Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a xenograft mouse model.

-

Animals and Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line with a specific RET alteration.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the specified dose and schedule to the treatment group. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the tumor volumes in the treated group to the control group.

-

Preclinical Pharmacokinetics and Safety

Preclinical studies have shown that this compound has favorable pharmacokinetic properties, including oral bioavailability. In vitro metabolism studies have indicated that this compound is primarily metabolized by CYP3A4.[1][6] Preclinical safety pharmacology studies are conducted to assess the potential adverse effects on major physiological systems. For kinase inhibitors, these typically include assessments of cardiovascular (e.g., effects on blood pressure, heart rate, and ECG in dog models), respiratory, and central nervous system functions.[9] this compound has been shown to have a better safety profile compared to multi-kinase inhibitors, likely due to its higher selectivity for RET.[5][10]

Table 4: Summary of Preclinical Pharmacokinetic Properties of this compound

| Parameter | Finding |

| Absorption | Orally bioavailable; administration with a high-fat meal increases absorption.[6] |

| Distribution | High volume of distribution and high plasma protein binding (>97%).[6] |

| Metabolism | Primarily metabolized by CYP3A4 in vitro.[6] |

| Excretion | Primarily eliminated via feces. |

| Brain Penetration | Preclinical studies have demonstrated blood-brain barrier penetration.[9] |

Conclusion

The preclinical data for this compound robustly demonstrate its high potency and selectivity for oncogenic RET alterations. The comprehensive in vitro and in vivo studies provided a strong rationale for its clinical development as a targeted therapy for patients with RET-driven cancers. This technical guide serves as a resource for understanding the foundational preclinical work that has established this compound as an important therapeutic agent in precision oncology.

References

- 1. FDA approves this compound for non-small cell lung cancer with RET gene fusions | FDA [fda.gov]

- 2. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: Treatment of metastatic RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, preclinical development, and clinical application of this compound in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibito… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

Pralsetinib's kinase inhibition profile and target selectivity.

An In-Depth Technical Guide to Pralsetinib's Kinase Inhibition Profile and Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly BLU-667) is a next-generation, orally available, potent, and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4] this compound was specifically designed to target these oncogenic RET alterations while minimizing off-target effects, a common limitation of earlier multi-kinase inhibitors.[5][6] This guide provides a comprehensive overview of this compound's kinase inhibition profile, its selectivity against a broad panel of kinases, and the methodologies used to characterize its activity.

This compound's Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against wild-type RET, various RET fusions, and key activating and resistance mutations. Its high degree of selectivity is a defining characteristic, contributing to a more favorable safety profile compared to less specific multi-kinase inhibitors.[5][7]

Potency Against RET Kinase Variants

This compound exhibits sub-nanomolar half-maximal inhibitory concentrations (IC50s) against wild-type RET and a range of oncogenic RET variants in biochemical assays.[8][9][10] This potent inhibition extends to cellular models, where this compound effectively suppresses RET phosphorylation and downstream signaling.[11]

Table 1: this compound Biochemical IC50 Values for RET Variants

| Target Kinase | This compound IC50 (nM) |

| Wild-Type RET | 0.4[10][12] |

| CCDC6-RET | 0.4[9] |

| RET M918T | 0.4[10] |

| RET V804L | 0.4[9] |

| RET V804M | 0.4[9] |

| RET V804E | 0.7[9] |

Table 2: this compound Cellular IC50 Values in BaF3 Cells

| RET Variant | This compound IC50 (nM) |

| KIF5B-RET | 12[9] |

| KIF5B-RET V804L | 11[9] |

| KIF5B-RET V804M | 10[9] |

| KIF5B-RET V804E | 15[9] |

Target Selectivity Profile

This compound was developed to be highly selective for RET. In a broad kinase panel screening of 371 kinases, this compound was found to be over 100-fold more selective for RET than for 96% of the other kinases tested.[5][7][10][12] However, at clinically achievable concentrations, some off-target activity has been observed.[7][8]

Table 3: this compound Inhibition of Off-Target Kinases

| Off-Target Kinase | This compound Biochemical IC50 (nM) | Cellular Potency Comparison to RET |

| VEGFR2 | 35[9] | ~14-fold less potent than RET[8] |

| JAK1 | Inhibited at clinically relevant concentrations[7][8] | Not specified |

| JAK2 | Inhibited at clinically relevant concentrations[7][8] | ~12-fold less potent than RET[8] |

| FGFR1 | Inhibited at clinically relevant concentrations[7][8] | Not specified |

| FGFR2 | Inhibited at clinically relevant concentrations[7][8] | ~40-fold less potent than RET[8] |

| FLT3 | Inhibited at clinically relevant concentrations[7][8] | Not specified |

| PDGFRβ | Inhibited at clinically relevant concentrations[7][8] | Not specified |

| TRKA | Inhibited at clinically relevant concentrations[7][8] | Not specified |

| TRKC | Inhibited at clinically relevant concentrations[7][8] | Not specified |

| DDR1 | Inhibited at clinically relevant concentrations[7][8] | Not specified |

Activity Against Resistance Mutations

Acquired resistance to this compound can emerge through secondary mutations in the RET kinase domain. Several non-gatekeeper mutations have been identified that reduce the inhibitory activity of this compound.[13][14][15][16][17]

Table 4: this compound IC50 Against Acquired Resistance Mutations in KIF5B-RET BaF3 Cells

| RET Mutation | This compound IC50 Fold Change vs. Wild-Type |

| L730V | 58- to 61-fold increase[13] |

| L730I | 58- to 61-fold increase[13] |

| G810S | ~40-fold increase[13] |

| G810C | ~70-fold increase[13] |

| V738A | Cross-resistant to this compound[14] |

| Y806C/N | Cross-resistant to this compound[14] |

Signaling Pathways and Experimental Workflows

RET Signaling Pathway Inhibition

Constitutive activation of the RET receptor tyrosine kinase, through fusions or mutations, drives oncogenesis by activating several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation. This compound functions by binding to the ATP-binding site within the RET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling networks.[3][11]

Caption: this compound inhibits constitutively active RET, blocking downstream signaling pathways.

Experimental Workflow for Kinase Inhibition Assays

The determination of this compound's kinase inhibition profile involves a series of standardized in vitro experiments. A typical workflow for a biochemical kinase assay is outlined below.

Caption: A generalized workflow for determining the IC50 of this compound in a biochemical kinase assay.

Experimental Protocols

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).

-

Dilute the purified, recombinant target kinase to the desired concentration in kinase reaction buffer.

-

Prepare a solution containing the kinase-specific substrate and ATP. A common method uses radiolabeled ATP (e.g., ³³P-ATP) for detection.[10][12]

-

-

Reaction Setup:

-

In a multi-well plate, add the diluted this compound at various concentrations.

-

Add the diluted kinase to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a quench solution, such as EDTA, which chelates the essential Mg²⁺ cofactor.[18]

-

Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring specific RET alterations.

Methodology:

-

Cell Culture:

-

Culture RET-dependent cancer cell lines (e.g., BaF3 cells engineered to express a KIF5B-RET fusion) in appropriate growth media.[9]

-

-

Assay Setup:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a commercially available assay, such as one based on the colorimetric conversion of MTS or the luminescent detection of ATP.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells.

-

Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Conclusion

This compound is a highly potent and selective RET kinase inhibitor with strong activity against a wide range of oncogenic RET fusions and mutations.[7][8][10] Its kinase inhibition profile, characterized by sub-nanomolar potency against primary targets and a high degree of selectivity, underscores its design as a targeted therapeutic agent.[5][9] The methodologies detailed in this guide, including in vitro kinase assays and cellular proliferation studies, are fundamental to characterizing the activity and selectivity of kinase inhibitors like this compound. While acquired resistance can occur, ongoing research continues to elucidate these mechanisms and inform the development of next-generation therapeutic strategies.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Review in Advanced RET Fusion-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Targeted therapy this compound achieves high response rates in advanced cancers with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound [drugcentral.org]

- 9. blueprintmedicines.com [blueprintmedicines.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Molecular mechanisms of the tyrosine kinase inhibitor this compound activity in in-vitro models of medullary thyroid carcinoma: Aberrant activation of the HH-Gli signaling pathway in acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structural Basis of Pralsetinib's Potent and Selective Inhibition of RET Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (Gavreto®) is a next-generation, highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including fusions and point mutations, are key drivers in the pathogenesis of various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[2] this compound was designed to target these aberrant RET kinases with high precision, offering a significant therapeutic advantage over multi-kinase inhibitors. This technical guide provides an in-depth exploration of the structural biology underpinning this compound's interaction with RET kinase, compiling quantitative binding data, detailing experimental methodologies, and visualizing key biological and experimental workflows.

Mechanism of Action and Structural Insights

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2] Crystallographic studies of the this compound-RET kinase complex have revealed a unique binding mode that distinguishes it from many other tyrosine kinase inhibitors (TKIs).

Unlike TKIs that are often thwarted by mutations at the "gatekeeper" residue (V804 in RET), this compound employs an unconventional binding strategy.[3] It anchors one end in the front cleft of the ATP-binding site and wraps around the gatekeeper residue to access the back cleft.[3] This novel conformation allows this compound to maintain high-affinity binding and potent inhibition against RET kinases harboring gatekeeper mutations, which are a common mechanism of acquired resistance to other TKIs.

However, this distinct binding mode is not without its vulnerabilities. Clinical and preclinical studies have identified the emergence of resistance to this compound through mutations at non-gatekeeper residues, particularly at the solvent front (e.g., G810) and the roof of the ATP binding site (e.g., L730).[4] These mutations introduce steric hindrance that interferes with this compound binding.

Quantitative Analysis of this compound-RET Kinase Interaction

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against wild-type RET, various RET fusions and mutants, and a selection of off-target kinases.

Table 1: Biochemical IC50 Values of this compound Against RET Kinase Variants

| Target | This compound IC50 (nM) | Reference(s) |

| Wild-Type RET | 0.4 | [5] |

| CCDC6-RET | 0.4 | [1] |

| KIF5B-RET | Not specified | |

| RET M918T | 0.4 | [5] |

| RET V804L (gatekeeper mutant) | 0.4 | [1] |

| RET V804M (gatekeeper mutant) | 0.4 | [1] |

| RET V804E (gatekeeper mutant) | 0.7 | [1] |

| RET G810S (solvent front mutant) | 40-fold increase vs WT | [4] |

| RET G810C (solvent front mutant) | 70-fold increase vs WT | [4] |

| RET L730V (roof mutant) | 58-fold increase vs WT | [4] |

| RET L730I (roof mutant) | 61-fold increase vs WT | [4] |

Table 2: Cell Proliferation IC50 Values of this compound in RET-Driven Cell Lines

| Cell Line & RET Alteration | This compound IC50 (nM) | Reference(s) |

| KIF5B-RET | 12 | [1] |

| KIF5B-RET V804L | 11 | [1] |

| KIF5B-RET V804M | 10 | [1] |

| KIF5B-RET V804E | 15 | [1] |

Table 3: this compound Activity Against Off-Target Kinases

| Kinase | This compound Biochemical IC50 (nM) | Selectivity over RET (fold) | Reference(s) |

| VEGFR2 | 35 | 88 | [1][6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound's interaction with RET kinase are often proprietary or not fully disclosed in primary literature. However, based on published studies, the following outlines the general methodologies employed.

Recombinant RET Kinase Domain Expression and Purification

The catalytic domain of human RET kinase is a key reagent for in vitro biochemical assays and structural studies. A common method for its production involves:

-

Gene Synthesis and Cloning: The DNA sequence encoding the human RET kinase domain is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression System: The recombinant protein is typically expressed in either Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system or in Escherichia coli.[1][7]

-

Cell Lysis and Initial Purification: The cells are harvested and lysed to release the recombinant protein. The lysate is then subjected to a two-step chromatographic purification process.[1]

-

Chromatography: An initial anion exchange chromatography step is followed by an immobilized metal affinity chromatography (IMAC) step, which captures the His-tagged RET kinase domain.[7]

-

Protein Characterization: The purified recombinant RET kinase is characterized to confirm its identity, purity, and activity. This may involve techniques such as SDS-PAGE, mass spectrometry, and kinase activity assays.

In Vitro Kinase Inhibition Assays

To determine the IC50 values of this compound against RET kinase and other kinases, a variety of in vitro assays can be employed. A common approach is a filter-binding assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, and ATP.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP) and incubated for a specific time at a controlled temperature.[5]

-

Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated peptide substrate.

-

Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter, which is proportional to the kinase activity.

-

IC50 Determination: The kinase activity at each this compound concentration is plotted, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.

Cell-Based Proliferation Assays

To assess the effect of this compound on the proliferation of cancer cells driven by RET alterations, cell viability assays are performed:

-

Cell Culture: Cancer cell lines harboring specific RET fusions or mutations are cultured in appropriate growth media.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays quantify the number of viable cells.

-

IC50 Calculation: The cell viability data is plotted against the this compound concentration, and the IC50 value is determined as the concentration that inhibits cell proliferation by 50%.

X-ray Crystallography of the this compound-RET Kinase Complex

Determining the three-dimensional structure of this compound bound to the RET kinase domain provides critical insights into its mechanism of action. The general workflow for this is as follows:

-

Protein Preparation: Highly pure and concentrated recombinant RET kinase domain is prepared as described above.

-

Co-crystallization: The purified RET kinase is incubated with an excess of this compound to form the complex. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce large, well-diffracting crystals.

-

X-ray Diffraction Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model of the this compound-RET complex is then built into the electron density and refined to high resolution.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the RET signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for identifying kinase inhibitors.

Caption: Canonical RET Signaling Pathway.

Caption: this compound's Mechanism of Action.

Caption: Kinase Inhibitor Screening Workflow.

Conclusion

The structural and functional understanding of this compound's interaction with RET kinase has been instrumental in its development as a highly effective targeted therapy. Its unique binding mode confers a significant advantage in overcoming resistance mediated by gatekeeper mutations, although the emergence of non-gatekeeper resistance mutations highlights the ongoing need for next-generation RET inhibitors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug developers in the field of oncology and kinase inhibitor design. The continued investigation into the structural biology of drug-target interactions will undoubtedly pave the way for the development of even more effective and durable cancer therapies.

References

- 1. Expression, purification, and inhibition of human RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. air.unimi.it [air.unimi.it]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid method for the purification of wild-type and V804M mutant ret catalytic domain: A tool to study thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial safety and toxicity assessments of Pralsetinib in preclinical studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (GAVRETO®) is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Its high selectivity for RET is a key design feature intended to minimize off-target toxicities often associated with multi-kinase inhibitors.[1] This technical guide provides a comprehensive overview of the initial safety and toxicity assessments of this compound from preclinical studies, offering valuable insights for researchers and drug development professionals. The information presented herein is compiled from publicly available regulatory documents and scientific literature.

Executive Summary of Preclinical Findings

Preclinical evaluation of this compound encompassed a standard battery of toxicology studies, including single-dose and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive and developmental toxicity assessments. The findings from these studies were instrumental in establishing a preliminary safety profile and informing the design of first-in-human clinical trials.

Key findings from the preclinical program include:

-

General Toxicology: Repeat-dose toxicity studies in rats and monkeys identified the heart as a potential target organ, with observations of histologic necrosis and hemorrhage at higher exposure levels.[1]

-

Genotoxicity: this compound was found to be non-mutagenic and non-clastogenic in a standard battery of in vitro and in vivo genotoxicity assays.[1]

-

Reproductive and Developmental Toxicology: Studies in rats indicated the potential for embryo-fetal toxicity, including post-implantation loss and teratogenicity at clinically relevant exposures.[2][3]

-

Safety Pharmacology: Dedicated studies evaluated the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

General Toxicology

Repeat-dose toxicity studies are fundamental to understanding the potential adverse effects of a new chemical entity following prolonged exposure. For this compound, these studies were conducted in both rodent (rat) and non-rodent (monkey) species to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Repeat-Dose Toxicity Studies

Table 1: Summary of Key Findings from Repeat-Dose Toxicity Studies of this compound

| Species | Duration | Key Findings | Exposure Levels Associated with Findings (relative to human therapeutic exposure) |

| Rat | 28 days | Histologic necrosis and hemorrhage in the heart of premature decedents. | ≥ 1.1-fold |

| Monkey | 28 days | Histologic necrosis and hemorrhage in the heart of premature decedents. | ≥ 2.6-fold |

-

Experimental Protocol for Repeat-Dose Toxicity Studies (General):

-

Animal Models: Typically, Sprague Dawley rats and cynomolgus monkeys are used.

-

Dosing: this compound was administered orally once daily.

-

Duration: Studies ranged up to 28 days to support initial clinical trials.

-

Parameters Monitored: Included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

-

Toxicokinetics: Plasma concentrations of this compound were measured to determine exposure levels.

-

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular Safety

Given the findings in the repeat-dose toxicity studies, cardiovascular safety was a key area of investigation. In vitro hERG assays and in vivo cardiovascular studies in animal models are standard components of this assessment.

Central Nervous System (CNS) and Respiratory Safety

Studies to assess the effects of this compound on the central and respiratory systems are also a standard part of the safety pharmacology package.

Genotoxicity

A battery of tests was conducted to assess the genotoxic potential of this compound.

Table 2: Summary of Genotoxicity Studies for this compound

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli | With and without S9 | Negative |

| In Vitro Micronucleus Assay | Mammalian cells | With and without S9 | Negative |

| In Vivo Micronucleus Assay | Rat bone marrow | N/A | Negative |

-

Experimental Protocol for Genotoxicity Assays:

-

Ames Test: This assay evaluates the ability of the test compound to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Test: This assay assesses the potential of a test compound to induce chromosomal damage or aneuploidy in cultured mammalian cells.

-

In Vivo Micronucleus Test: This test evaluates the potential for chromosomal damage in the bone marrow of rodents treated with the test compound.

-

Reproductive and Developmental Toxicology

The potential effects of this compound on fertility and embryo-fetal development were investigated in animal models.

Fertility and Early Embryonic Development

A study in Sprague Dawley rats was conducted to assess the effects of this compound on male and female fertility.

Embryo-fetal Developmental Toxicity

Studies in pregnant rats were performed to evaluate the potential for this compound to cause harm to the developing fetus.

Table 3: Key Findings from Embryo-fetal Developmental Toxicity Study in Rats

| Dose Level (mg/kg/day) | Exposure Multiple (vs. human 400 mg dose AUC) | Key Findings |

| ≥ 5 | ~0.2 | Teratogenic effects |

| ≥ 20 | ~1.5 | 100% embryo-fetal mortality due to post-implantation loss (early resorptions) |

-

Experimental Protocol for Embryo-fetal Developmental Toxicity Study (Rat):

-

Animal Model: Pregnant Sprague Dawley rats.

-

Dosing Period: this compound was administered orally during the period of organogenesis.

-

Evaluations: Included maternal clinical signs, body weight, and food consumption, as well as uterine contents and detailed fetal examinations for external, visceral, and skeletal abnormalities.

-

Signaling Pathway and Experimental Workflows

RET Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase. Constitutive activation of RET through fusions or mutations leads to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. This compound blocks this aberrant signaling.

Caption: Inhibition of the RET signaling pathway by this compound.

General Preclinical Toxicology Workflow

The initial safety assessment of a drug candidate like this compound follows a structured workflow to gather essential data before human trials.

Caption: A generalized workflow for preclinical safety and toxicity assessment.

Conclusion

The preclinical safety and toxicity studies of this compound provided a foundational understanding of its toxicological profile. The findings of cardiac effects in repeat-dose animal studies and embryo-fetal toxicity in reproductive toxicology studies were important considerations for clinical development and are reflected in the drug's prescribing information. The absence of genotoxic signals was a positive finding. This comprehensive preclinical data package, in conjunction with efficacy data from preclinical models, supported the transition of this compound into clinical trials, ultimately leading to its approval for the treatment of RET-altered cancers. For drug development professionals, this case study underscores the importance of a thorough preclinical safety evaluation in characterizing the risk-benefit profile of a novel targeted therapy.

References

Methodological & Application

Pralsetinib Administration in In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of pralsetinib in mouse models, designed for preclinical research in oncology. This document outlines detailed protocols for drug formulation and administration, summarizes key quantitative data from preclinical studies, and illustrates the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Oncogenic alterations in the RET gene, such as fusions (e.g., KIF5B-RET, CCDC6-RET) and activating mutations, are drivers of various cancers.[1][3] this compound functions by binding to the ATP-binding site within the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1] Preclinical studies in mouse models have demonstrated the dose-dependent anti-tumor efficacy of this compound in xenograft and allograft models harboring RET alterations.[2][4]

Quantitative Data Summary

The following tables summarize the reported dosages and anti-tumor activity of this compound in various in vivo mouse models.

Table 1: this compound Dosage and Administration in Mouse Models

| Mouse Strain | Tumor Model | This compound Dosage | Administration Route | Dosing Schedule | Vehicle Formulation | Reference |

| BALB/c nude | KIF5B-RET Ba/F3 allograft | 3 mg/kg | Oral gavage | Twice-daily | Not specified | [4] |

| BALB/c nude | KIF5B-RET Ba/F3 allograft | 10 mg/kg | Oral gavage | Twice-daily | Not specified | [4] |

| BALB/c nude | KIF5B-RET Ba/F3 allograft | 30 mg/kg | Oral gavage | Twice-daily | Not specified | [4] |

| BALB/c nude | KIF5B-RET V804L Ba/F3 allograft | 10 mg/kg | Oral gavage | Twice-daily | Not specified | [4] |

| BALB/c nude | TT cells (RET C634W) xenograft | 60 mg/kg | Oral gavage | Once-daily | Not specified | [4] |

| Not specified | RET fusion-positive xenografts | Not specified | Oral | Not specified | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | [4] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Tumor Model | This compound Dosage | Efficacy Readout | Results | Reference |

| KIF5B-RET Ba/F3 allograft | 10 mg/kg, twice-daily | Tumor Growth Inhibition | Dose-dependent activity observed | [4] |

| KIF5B-RET V804L Ba/F3 allograft | 10 mg/kg, twice-daily | Tumor Growth Inhibition | Dose-dependent activity observed | [4] |

| CCDC6-RET expressing intracranial tumor model | Not specified | Survival | Prolonged survival in mice | [2] |

| KIF5B-RET expressing intracranial tumor model | Not specified | Survival | Prolonged survival in mice | [2] |

Note: Specific percentages of tumor growth inhibition or regression from these preclinical studies are not consistently reported in the cited literature. The observed anti-tumor effect was described as dose-dependent.

Experimental Protocols

This compound Formulation for Oral Administration

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO to a final concentration of 5% of the total volume and vortex thoroughly until the powder is completely dissolved.

-

Add PEG300 to a final concentration of 40% of the total volume and vortex to mix.

-

Add Tween-80 to a final concentration of 5% of the total volume and vortex to mix.

-

Add saline to bring the solution to the final desired volume (final concentration of 50%) and vortex until a clear and homogenous solution is achieved.[4]

-

If any particulates are visible, the solution can be briefly sonicated.

-

Prepare the formulation fresh daily or store at 4°C for a limited duration as determined by stability studies.

Xenograft/Allograft Mouse Model Development and this compound Administration

Objective: To establish RET-driven tumors in mice and assess the anti-tumor efficacy of this compound.

Materials:

-

BALB/c nude mice (or other appropriate immunocompromised strain)

-

Cancer cell line expressing a RET fusion (e.g., KIF5B-RET Ba/F3, TT cells)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles for subcutaneous injection

-

Calipers for tumor measurement

-

Oral gavage needles

-

This compound formulation

-

Vehicle control formulation

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration. A typical injection volume is 100-200 µL. The number of cells can range from 1 x 10^6 to 10 x 10^6, depending on the cell line's tumorigenicity.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice prior to injection.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the dosages and schedules outlined in Table 1.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), which can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression, defined as a reduction in tumor size from baseline, can also be assessed.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical considerations.

Visualizations

This compound Mechanism of Action: RET Signaling Pathway

Caption: this compound inhibits RET signaling.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for this compound in vivo studies.

References

Application Notes and Protocols for Establishing Pralsetinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (Gavreto®) is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, demonstrating significant clinical activity in patients with RET-altered cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2] However, as with other targeted therapies, acquired resistance to this compound can emerge, limiting its long-term efficacy.[3] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective therapeutic strategies to overcome it. This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell line models, which are invaluable tools for investigating resistance mechanisms and evaluating novel therapeutic approaches.

Mechanisms of this compound Resistance

Acquired resistance to this compound can be broadly categorized into two main types:

-

On-target resistance involves alterations in the RET gene itself, primarily through secondary mutations in the kinase domain that interfere with drug binding.

-

Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for RET signaling, rendering the cells insensitive to RET inhibition.

On-Target Resistance: RET Kinase Domain Mutations

Several mutations within the RET kinase domain have been identified to confer resistance to this compound. These mutations often arise in specific regions of the kinase domain, such as the solvent front and the hinge region.[3] Some of the well-characterized resistance mutations include:

-

Solvent Front Mutations: G810C/S/R[3]

-

Hinge Region Mutations: Y806C/N[3]

-

Roof Mutations: L730V/I[4]

-

Other Mutations: V738A[5]

It is noteworthy that some of these mutations, such as those at the G810 residue, can confer cross-resistance to other RET inhibitors like selpercatinib.[3][5] However, mutations like L730V/I have been shown to be strongly resistant to this compound while remaining sensitive to selpercatinib, highlighting the differential activity of these inhibitors against various RET mutants.[4]

Off-Target Resistance: Bypass Signaling Pathways

In some cases, cancer cells can develop resistance to this compound by activating alternative signaling pathways that promote cell survival and proliferation independently of RET. These bypass mechanisms can include the amplification or activation of other receptor tyrosine kinases or downstream signaling components. One identified mechanism of off-target resistance to RET inhibitors is the amplification of the MET proto-oncogene.[6]

Data Presentation: this compound IC50 Values in Resistant Mutants

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selpercatinib against various RET mutations, providing a comparative view of their potency and the impact of resistance mutations.

| RET Fusion/Mutation | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Fold Change in this compound IC50 (vs. WT) | Fold Change in Selpercatinib IC50 (vs. WT) | Reference |

| KIF5B-RET (WT) | 12 | 11 | 1 | 1 | [7] |

| KIF5B-RET V804L | 11 | 34 | ~0.9 | ~3.1 | [7] |

| KIF5B-RET V804M | 10 | 88 | ~0.8 | 8 | [7] |

| KIF5B-RET V804E | 15 | 114 | ~1.3 | ~10.4 | [7] |

| KIF5B-RET G810S | - | 880.2 ± 25.6 | - | 107 | [5] |

| KIF5B-RET G810C | - | 1227 ± 44.1 | - | 150 | [5] |

| KIF5B-RET G810R | 2650 ± 287.3 | 2744 ± 160.6 | 288 | 334 | [5] |

| KIF5B-RET L730V | ~696 | ~44 | 58 | 4 | [8] |

| KIF5B-RET L730I | ~732 | ~77 | 61 | 7 | [8] |

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines using a dose-escalation approach with continuous drug exposure.[9][10]

Materials:

-

Parental cancer cell line known to be sensitive to this compound (e.g., a cell line with a RET fusion)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell counting equipment (e.g., hemocytometer or automated cell counter)

Procedure:

-

Determine the initial IC50 of the parental cell line: Before starting the resistance induction, determine the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (see Protocol 2) to calculate the IC50 value.

-

Initial Drug Exposure:

-

Seed the parental cells in a culture flask at a low density.

-

Once the cells have attached, replace the medium with fresh medium containing this compound at a concentration equal to the IC10 or IC20 of the parental cell line.

-

Culture the cells in the presence of the drug, changing the medium every 2-3 days to maintain a consistent drug concentration.

-

-

Dose Escalation:

-

When the cells become confluent and their growth rate recovers to a level comparable to the untreated parental cells, passage them into new flasks.

-

Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.

-

Continue this process of gradual dose escalation over several months. It is crucial to allow the cells sufficient time to adapt to each new concentration.

-

-

Monitoring and Maintenance:

-

Regularly monitor the morphology and growth rate of the cells.

-

At each dose escalation step, it is advisable to cryopreserve a stock of the cells.

-

Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is considered established.

-

-

Characterization of the Resistant Cell Line:

-

Confirm the degree of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line (see Protocol 2).

-

Investigate the mechanisms of resistance by performing molecular analyses such as Western blotting (see Protocol 3) and DNA sequencing to identify RET mutations or alterations in bypass signaling pathways.

-

Caption: Workflow for generating this compound-resistant cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in both parental and resistant cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Parental and resistant cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells and resuspend them in fresh medium.

-